1,2,4-Trichloro-5-vinylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-ethenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHWSGMZMJXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Trichloro 5 Vinylbenzene and Analogous Systems
Strategies for Introducing the Vinyl Group onto Chlorinated Benzene (B151609) Scaffolds
The creation of the vinyl group on a pre-existing chlorinated benzene ring is a critical step in the synthesis of 1,2,4-trichloro-5-vinylbenzene. Several modern catalytic and classical elimination reactions are employed for this purpose.
Olefination Reactions: Heck, Wittig, and Suzuki-Miyaura Coupling Approaches for Aryl Vinyl Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the vinylation of aryl halides. acs.org
The Heck reaction provides a direct method for the arylation of alkenes. electronicsandbooks.com In the context of synthesizing vinylarenes, this reaction typically involves coupling an aryl halide with ethylene (B1197577) or a vinyl derivative in the presence of a palladium catalyst and a base. electronicsandbooks.comwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org For the synthesis of compounds like this compound, 1,2,4,5-tetrachlorobenzene (B31791) could be coupled with a suitable vinylating agent. The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, the use of specific palladium complexes can facilitate the reaction with less reactive aryl chlorides. electronicsandbooks.com
The Wittig reaction is a classic and versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgmnstate.edu To synthesize this compound via this route, one would start with 2,4,5-trichlorobenzaldehyde. This aldehyde would then be reacted with a methylidenephosphorane, typically generated by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium. masterorganicchemistry.commnstate.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding the desired vinylbenzene and triphenylphosphine (B44618) oxide. adichemistry.com The Wittig reaction is known for its high functional group tolerance, making it suitable for complex substrates. wikipedia.org
The Suzuki-Miyaura coupling reaction has emerged as a highly effective method for the vinylation of aryl halides. acs.orgnih.gov This reaction involves the cross-coupling of an aryl halide or triflate with an organoboron reagent, such as a vinylboronic acid or a vinylboronate ester, catalyzed by a palladium complex in the presence of a base. libretexts.org For the synthesis of this compound, 1-bromo-2,4,5-trichlorobenzene (B50287) could be coupled with a vinylboron species. A key advantage of the Suzuki-Miyaura coupling is the commercial availability and stability of many boronic acids and their derivatives. nih.govlibretexts.org Recent advancements have led to the development of highly active catalyst systems that are effective for the coupling of even unreactive aryl chlorides under mild, often aqueous, conditions. nih.govresearchgate.net For instance, using 2,4,6-trivinylcyclotriboroxane as the vinylating agent has proven efficient for generating substituted styrenes from aryl halides. acs.orgnih.gov
| Reaction | Aryl Substrate | Vinylating Agent | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| Heck Reaction | Aryl Halide (e.g., 1-bromo-2,4,5-trichlorobenzene) | Ethylene or Vinyl Derivative | Palladium complex + Base | Direct arylation of alkenes; can be used with polychloroarenes. electronicsandbooks.comresearchgate.net |
| Wittig Reaction | Aldehyde (e.g., 2,4,5-trichlorobenzaldehyde) | Phosphonium Ylide (e.g., Ph3P=CH2) | Strong Base (e.g., n-BuLi) | Converts carbonyls to alkenes; high functional group tolerance. masterorganicchemistry.comwikipedia.org |
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 1-bromo-2,4,5-trichlorobenzene) | Vinylboronic acid or ester | Palladium complex + Base | Mild reaction conditions; effective for aryl chlorides. libretexts.orgnih.gov |
Dehydrohalogenation Pathways from Halogenated Ethylbenzene (B125841) Precursors
An alternative, more traditional approach to forming the vinyl group is through the dehydrohalogenation of a halogenated ethylbenzene precursor. This method involves a two-step process: halogenation of the ethyl side chain of a chlorinated ethylbenzene, followed by elimination of a hydrogen halide.
For the synthesis of this compound, the starting material would be 1,2,4-trichloro-5-ethylbenzene. The ethyl group is first halogenated, typically at the benzylic position, using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator). This yields a 1-(1-haloethyl)-2,4,5-trichlorobenzene intermediate. Subsequent treatment of this intermediate with a base, such as potassium hydroxide (B78521) or sodium ethoxide, induces an E2 elimination reaction, removing a hydrogen atom from the methyl group and the halogen from the benzylic position to form the carbon-carbon double bond of the vinyl group. This pathway is a common industrial method for the production of styrenes.
Stereoselective Synthesis of the Vinyl Moiety
While the synthesis of an unsubstituted vinyl group as in this compound does not present stereochemical issues, the synthesis of substituted vinyl analogues often requires control over the geometry (E/Z) of the double bond.
Several olefination reactions offer a degree of stereoselectivity. The Wittig reaction , for example, can be tuned to favor either the (E)- or (Z)-alkene. organic-chemistry.org Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) predominantly give (E)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction allows for the selective formation of (E)-alkenes even with unstabilized ylides.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) esters, typically provides excellent (E)-selectivity for the resulting alkene. adichemistry.com
Palladium-catalyzed reactions can also be highly stereoselective. The Heck reaction, for instance, usually results in the formation of the (E)-isomer of the substituted alkene. electronicsandbooks.com Similarly, Suzuki-Miyaura couplings can proceed with retention of the vinyl partner's stereochemistry, allowing for the synthesis of stereodefined vinylarenes. organic-chemistry.org
Directed Chlorination Strategies for Vinylbenzene Derivatives
Introducing chlorine atoms onto a vinylbenzene scaffold with specific regioselectivity is a significant synthetic challenge due to the activating and directing effects of the vinyl group.
Electrophilic Aromatic Chlorination under Controlled Conditions
Electrophilic aromatic substitution is the most direct method for introducing chlorine atoms onto a benzene ring. wikipedia.org The vinyl group is an ortho-, para-directing activator. libretexts.org Therefore, direct chlorination of styrene (B11656) would be expected to yield a mixture of 2-chlorostyrene (B146407) and 4-chlorostyrene. To achieve the this compound substitution pattern, one would typically start with a pre-chlorinated benzene ring rather than attempting to chlorinate vinylbenzene directly to this extent.
However, if starting with a less chlorinated vinylbenzene, the conditions for electrophilic chlorination must be carefully controlled. The reaction is typically carried out using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, making it a more potent electrophile. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. For a substrate like 3,4-dichlorovinylbenzene, the next chlorination would be directed by both the chlorine atoms (ortho, para-directing deactivators) and the vinyl group (ortho, para-directing activator). Predicting the major product in such a case can be complex, often leading to mixtures of isomers.
Metal-Catalyzed Halogenation Techniques for Regioselectivity
Modern synthetic chemistry has seen the development of metal-catalyzed C-H activation/halogenation reactions that can offer improved regioselectivity compared to classical electrophilic substitution. These methods often employ transition metal catalysts (e.g., palladium, rhodium, copper) to direct the halogenation to a specific C-H bond.
While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, the principles can be applied to analogous systems. For instance, directed ortho-metalation, followed by reaction with an electrophilic chlorine source (e.g., N-chlorosuccinimide), can achieve highly regioselective chlorination. The directing group, which is temporarily installed on the molecule, coordinates to the metal, bringing the catalyst into proximity with a specific C-H bond. After chlorination, the directing group can be removed. Such strategies provide a powerful, albeit often multi-step, approach to controlling regioselectivity in the synthesis of highly substituted aromatic compounds.
| Method | Substrate | Reagents | Key Features |
|---|---|---|---|
| Electrophilic Aromatic Chlorination | Benzene or substituted benzene | Cl₂ + Lewis Acid (e.g., FeCl₃) | Regioselectivity is governed by existing substituents; can lead to isomer mixtures. wikipedia.org |
| Metal-Catalyzed C-H Halogenation | Functionalized arene | Transition metal catalyst + Chlorine source (e.g., NCS) | Can achieve high regioselectivity through the use of directing groups. |
Convergent and Divergent Synthetic Routes
The construction of complex molecules like this compound can be approached through various strategic plans. Divergent synthesis, in particular, offers an efficient pathway where a common intermediate is transformed into a variety of structurally distinct products. organic-chemistry.org For instance, a functionalized trichlorobenzene core could be subjected to different vinylation or coupling reactions to produce a library of analogous systems. Conversely, convergent strategies, which involve the late-stage coupling of complex fragments, are also employed, though less common for this specific substitution pattern. The choice of strategy is often dictated by the availability of starting materials and the desired molecular complexity.
The use of pre-functionalized building blocks provides an efficient entry into complex molecular architectures by leveraging commercially available or readily synthesized starting materials. nih.govmdpi.comchemistryviews.org In this context, the synthesis of this compound can commence from molecules that already possess the core trichlorobenzene skeleton or a vinylbenzene moiety.
A primary and widely available pre-functionalized starting material is 1,2,4-trichlorobenzene (B33124) . google.comrsc.org This compound serves as a robust scaffold onto which the required vinyl group can be installed through subsequent functionalization steps. The synthesis of 1,2,4-trichlorobenzene itself is typically achieved through the electrophilic chlorination of dichlorobenzene isomers. wipo.int The chlorination of meta-dichlorobenzene, in particular, predominantly yields the 1,2,4-trichloro isomer. wipo.int
More complex, pre-functionalized systems can also be employed. For example, the related compound 2,3,6-trichloro-5-vinylbenzyl bromide illustrates how a highly substituted vinylbenzene can act as a versatile building block. While its direct synthesis is specialized, its utility is demonstrated in reactions where the benzylic bromide is the site of transformation. A documented reaction involves treating 2,3,6-trichloro-5-vinylbenzyl bromide with thiourea (B124793) in isopropanol, followed by heating under reflux. nih.gov This process leads to the formation of a 2-thio-2-(2',3',6'-trichloro-5-vinylbenzyl)isothiouronium bromide salt, showcasing the elaboration of a complex, pre-functionalized vinylbenzene derivative at a site other than the vinyl group. nih.gov
Sequential functionalization is a cornerstone of organic synthesis, allowing for the methodical construction of target molecules by introducing functional groups one after another. nih.govumich.edu This step-by-step approach offers precise control over the final structure. A logical sequence for assembling this compound begins with the 1,2,4-trichlorobenzene core.
A robust and widely used method for introducing a vinyl group onto an aromatic ring proceeds via a carbonyl intermediate. This two-step sequence involves:
Friedel-Crafts Acylation: The reaction of 1,2,4-trichlorobenzene with an acylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This electrophilic aromatic substitution introduces an acetyl group onto the ring, yielding 2,4,5-trichloroacetophenone . The regioselectivity is dictated by the directing effects of the chlorine substituents.
Wittig Reaction: The resulting ketone is then converted to the target alkene using a Wittig reagent. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction of 2,4,5-trichloroacetophenone with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), replaces the carbonyl oxygen with a methylene (B1212753) (=CH₂) group, forming the desired C=C double bond and yielding This compound and triphenylphosphine oxide as a byproduct. wikipedia.orgtamu.edu
This sequential approach is highly versatile, as the intermediate ketone can also be a precursor for other analogous systems.
An alternative sequential pathway could involve:
Friedel-Crafts Alkylation: Reacting 1,2,4-trichlorobenzene with 1,2-dichloroethane (B1671644) in the presence of AlCl₃ to introduce a chloroethyl group.
Elimination: Subsequent base-induced dehydrochlorination of the resulting 1-(2-chloroethyl)-2,4,5-trichlorobenzene to form the vinyl group.
Modern methods for the vinylation of aryl halides, such as palladium-catalyzed cross-coupling reactions, also represent a powerful sequential strategy. organic-chemistry.orgacs.orgnih.gov In a hypothetical route, if a bromo-substituted precursor like 1-bromo-2,4,5-trichlorobenzene were available, it could be coupled with a vinyl donor, such as divinyltetramethyldisiloxane, under palladium catalysis to afford the final product. organic-chemistry.org
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
The efficiency of any synthetic route hinges on the careful optimization of reaction parameters. For the sequential synthesis of this compound, key steps such as Friedel-Crafts acylation and subsequent olefination reactions require fine-tuning of catalysts, solvents, temperature, and stoichiometry to maximize yield and selectivity.
Optimization of Friedel-Crafts Acylation:
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene is a critical step where conditions must be controlled to ensure proper regioselectivity and avoid side reactions. Key parameters include the choice of catalyst, solvent, and temperature. While traditional Lewis acids like AlCl₃ and FeCl₃ are common, solid acid catalysts such as zeolites have been explored as more environmentally benign alternatives. orgchemres.orgresearchgate.net
Table 1: Optimization Parameters for Friedel-Crafts Acylation of Aromatic Compounds
| Parameter | Condition | Rationale/Effect on Reaction | Source(s) |
| Catalyst | AlCl₃, FeCl₃ | Standard, highly active Lewis acids. Often used in stoichiometric amounts or greater as they complex with the product ketone. | google.comlibretexts.org |
| Zeolite Y | Reusable solid acid catalyst, offering a "greener" alternative to traditional Lewis acids. | researchgate.net | |
| Catalyst Loading | >1.0 equivalent (for AlCl₃) | Ensures catalyst is available for both activating the acyl chloride and complexing with the carbonyl group of the product. | google.com |
| Catalytic amounts (for Zeolites) | Solid catalysts are not consumed and can be used in smaller quantities. | researchgate.net | |
| Solvent | o-Dichlorobenzene, 1,2,4-trichlorobenzene, CS₂ | Inert solvents that do not participate in the reaction. | google.comrsc.org |
| Excess Aromatic Reactant | The reactant itself can serve as the solvent, simplifying workup. | google.com | |
| Temperature | -30°C to 150°C | Lower initial temperatures (-30°C to 0°C) can improve selectivity, followed by warming to increase the reaction rate. | google.com |
Optimization of Vinylation Reactions:
The conversion of the intermediate ketone to the final vinyl product via the Wittig reaction also benefits from optimization. The choice of base and solvent is crucial for the efficient generation of the phosphorus ylide.
Table 2: Optimization Parameters for the Wittig Reaction
| Parameter | Condition | Rationale/Effect on Reaction | Source(s) |
| Wittig Reagent | Unstabilized Ylides (e.g., Ph₃P=CH₂) | Highly reactive, suitable for converting ketones to alkenes. | wikipedia.org |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) | Strong bases required to deprotonate the phosphonium salt to form the ylide. | tamu.edunumberanalytics.com |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, aprotic solvents are essential to prevent quenching of the highly basic ylide. | wikipedia.org |
| Temperature | -78°C to Room Temperature | Ylide generation is often performed at low temperatures, while the reaction with the carbonyl can proceed at room temperature. | wikipedia.org |
For advanced palladium-catalyzed vinylation methods, optimization focuses on the ligand, activator, and solvent system to achieve high turnover and prevent catalyst deactivation. organic-chemistry.org Research has shown that for the vinylation of aryl bromides, higher temperatures or the use of bulky phosphine (B1218219) ligands are often necessary. organic-chemistry.org The use of potassium silanolates as activators provides an efficient, fluoride-free alternative. organic-chemistry.orgnih.gov
Table 3: Optimization Parameters for Palladium-Catalyzed Vinylation of Aryl Halides
| Parameter | Condition | Rationale/Effect on Reaction | Source(s) |
| Catalyst | Pd(dba)₂ | Common palladium(0) precatalyst. | organic-chemistry.orgacs.org |
| Ligand | Triphenylphosphine oxide (TPPO) | Can extend catalyst lifetime. | nih.gov |
| Bulky "Buchwald-type" phosphines | Effective for coupling less reactive aryl bromides at lower temperatures. | nih.gov | |
| Activator | KOSiMe₃ (Potassium trimethylsilanolate) | Inexpensive, effective activator for aryl iodides. | organic-chemistry.org |
| KOSiEt₃ (Potassium triethylsilanolate) | Superior activator for more challenging aryl bromides. | organic-chemistry.org | |
| Solvent | DMF, THF | Solvent choice can mitigate side reactions and influence reaction rates. | organic-chemistry.orgacs.org |
| Temperature | Room Temperature to 80°C | Aryl iodides often react at room temperature, while aryl bromides may require elevated temperatures. | organic-chemistry.orgacs.org |
Chemical Reactivity and Mechanistic Studies of 1,2,4 Trichloro 5 Vinylbenzene
Reactivity of the Vinyl Moiety
Polymerization and Copolymerization Kinetics and Mechanisms
The vinyl group of 1,2,4-trichloro-5-vinylbenzene serves as a polymerizable unit, capable of undergoing chain-growth polymerization. The kinetics and mechanisms of these processes are significantly influenced by the electronic effects of the three chlorine substituents on the benzene (B151609) ring.
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. uvebtech.com The process involves three main stages: initiation, propagation, and termination. uvebtech.comscribd.com For a monomer like this compound, initiation can be achieved using a thermal initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes to generate primary radicals. These radicals then add across the vinyl group's double bond to initiate the polymer chain. scribd.com
The propagation step involves the sequential addition of monomer molecules to the growing radical chain end. uvebtech.com The rate of polymerization is proportional to both the monomer and the radical concentration. uvebtech.com Termination, the cessation of chain growth, typically occurs through the combination or disproportionation of two growing radical chains. uvebtech.com
Copolymerization with Vinyl Benzene (Styrene): In copolymerization with vinyl benzene (styrene), the reactivity ratios of the two monomers determine the composition and architecture of the resulting copolymer. These ratios are influenced by the electronic nature of the substituents. The electron-withdrawing nature of the three chlorine atoms in this compound is expected to affect the reactivity of its vinyl group compared to that of unsubstituted styrene (B11656). While specific reactivity ratios for this exact monomer are not readily available in the literature, studies on other halogenated styrenes can provide insight. Generally, monomers with electron-withdrawing groups can exhibit different propagation kinetics when copolymerized with monomers possessing electron-donating or neutral substituents. cmu.edu
| Parameter | Description | Expected Influence on Copolymerization with Styrene |
| Monomer Reactivity Ratios (r1, r2) | Ratios of the rate constant for a radical adding to its own type of monomer versus the other monomer. | The reactivity ratios would likely deviate from unity, indicating a tendency towards either alternating or block-like sequences rather than a purely random copolymer. |
| Q-e Scheme Values | Empirical parameters representing the reactivity (Q) and polarity (e) of a monomer. | This compound is expected to have a positive 'e' value, reflecting the electron-withdrawing nature of the chloro-substituents, making it an electron-acceptor monomer. |
| Macromolecular Architecture | The final structure of the polymer chains (e.g., random, alternating, block). | The differences in reactivity could lead to a gradient or tapered copolymer structure under standard free radical conditions. |
This table presents expected trends based on general principles of polymer chemistry due to the absence of specific experimental data for this compound.
Controlled or "living" polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.
Cationic Polymerization: This method is initiated by electrophilic agents and proceeds through a carbocationic propagating species. pslc.wsyoutube.com It is most effective for monomers with electron-donating substituents that can stabilize the positive charge. wikipedia.orglibretexts.org The three electron-withdrawing chlorine atoms on this compound would destabilize the carbocation intermediate, making cationic polymerization an unfavorable and difficult method for this monomer. wikipedia.org
Anionic Polymerization: Initiated by nucleophiles like organolithium compounds, this technique involves a carbanionic propagating species. princeton.edu Anionic polymerization is well-suited for monomers with electron-withdrawing groups that can stabilize the negative charge. wikipedia.org Therefore, this compound is expected to be a good candidate for living anionic polymerization, which proceeds in the absence of termination or chain transfer reactions, allowing for the synthesis of well-defined polymers. wikipedia.orgethernet.edu.et
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile reversible deactivation radical polymerization (RDRP) technique that can be used for a wide range of monomers, including substituted styrenes. nih.govfluorine1.ru The process is controlled by a thiocarbonylthio compound acting as a chain transfer agent (CTA). fluorine1.ru RAFT has been successfully applied to the polymerization of fluorinated styrene derivatives and chloromethylstyrene, suggesting its applicability to this compound for producing polymers with controlled molecular weights and low polydispersity. nih.govfluorine1.ru The rate of RAFT polymerization can be influenced by the solvent and the ratio of initiator to RAFT agent. researchgate.net
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful RDRP method that uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chain. cmu.edu ATRP has been extensively used for the controlled polymerization of styrene and its derivatives. cmu.edumdpi.com Monomers with electron-withdrawing substituents have been shown to polymerize in a controlled manner via ATRP. cmu.edu The use of initiators like α,α-dichlorotoluene for styrene ATRP highlights the compatibility of chlorinated compounds with this technique. cmu.edu It is highly probable that ATRP could be successfully employed to synthesize well-defined poly(this compound).
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the propagating radical chain end, thereby controlling the polymerization. This technique is particularly effective for styrene and its derivatives. dntb.gov.ua The successful application of NMP to the copolymerization of styrene with α-trifluoromethylstyrenes suggests its potential for controlling the polymerization of other halogen-containing styrenic monomers. mdpi.com
| Polymerization Technique | Suitability for this compound | Key Mechanistic Feature |
| Cationic | Low | Involves a carbocation intermediate, which is destabilized by electron-withdrawing chlorine atoms. wikipedia.org |
| Anionic | High | Involves a carbanion intermediate, which is stabilized by electron-withdrawing chlorine atoms. wikipedia.org |
| RAFT | High | Reversible chain transfer mediated by a thiocarbonylthio compound; tolerant to a wide range of functional groups. fluorine1.rumdpi.com |
| ATRP | High | Reversible activation/deactivation of propagating radicals by a transition metal complex. cmu.eduresearchgate.net |
| NMP | High | Reversible termination of propagating radicals by a stable nitroxide radical. dntb.gov.ua |
The presence of three chlorine atoms on the phenyl ring of this compound has a profound impact on its polymerization behavior due to their strong electron-withdrawing inductive effect.
Radical Stability and Reactivity: The substituents can influence the stability of the propagating benzylic radical. Electron-withdrawing groups generally affect the polarity and reactivity of both the monomer's double bond and the resulting radical. In studies of various substituted styrenes, monomers with electron-withdrawing groups were found to polymerize faster in ATRP than those with electron-donating groups. cmu.edu
Polymer Properties: The bulky and polar chlorine atoms will affect the properties of the resulting polymer. Poly(this compound) is expected to have a higher glass transition temperature (Tg), increased density, and different solubility characteristics compared to polystyrene. The chlorine atoms may also impart enhanced flame resistance and thermal stability.
Cycloaddition Reactions
The vinyl group of this compound can participate as a 2π component (a dienophile or philodiene) in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a diene reacts with a dienophile to form a six-membered ring. Styrenes can act as dienophiles, and in some cases, as the diene component. pkusz.edu.cn The reactivity in these reactions is governed by frontier molecular orbital theory. acs.org As a styrene derivative with electron-withdrawing groups, this compound would be an electron-deficient dienophile. It would therefore be expected to react readily with electron-rich dienes. Visible-light-mediated formal [4+2] cycloadditions between two different styrene molecules have been reported, providing access to substituted tetralin structures. pkusz.edu.cn
[2+2] Cycloaddition: This reaction involves two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are a common method for synthesizing these structures. nih.gov The cycloaddition of styrenes can be mediated by visible light photocatalysis. nih.gov Both homodimerizations and intramolecular reactions of electron-deficient styrenes have been successfully performed using organophotocatalysts to yield cyclobutane motifs. nih.gov This suggests that this compound could undergo such reactions to form the corresponding dichlorinated cyclobutane derivatives.
Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group
The double bond of the vinyl group is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. wikipedia.org
Electrophilic Addition: In this type of reaction, an electrophile attacks the electron-rich π-bond of the alkene. byjus.com Common electrophilic additions include the addition of hydrogen halides (HX) and halogens (X2). wikipedia.org The reaction typically proceeds via a carbocation intermediate. For styrenes, the attack of the electrophile occurs at the terminal carbon of the vinyl group to form a more stable benzylic carbocation. youtube.com However, the three electron-withdrawing chlorine atoms on the aromatic ring of this compound would significantly deactivate the ring and the vinyl group towards electrophilic attack by destabilizing the positive charge of the carbocation intermediate. Therefore, electrophilic addition reactions are expected to be much slower for this compound compared to unsubstituted styrene.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to a double bond can occur if the alkene is substituted with strong electron-withdrawing groups, a process known as conjugate or Michael addition. The chlorine atoms on the benzene ring, while strongly deactivating, may not be sufficient on their own to activate the vinyl group for attack by common nucleophiles under standard conditions. However, in the context of specific catalytic cycles or with very strong nucleophiles, this type of reactivity cannot be entirely ruled out. The primary mechanism for nucleophilic addition involves the attack of a nucleophile on an electrophilic carbon. libretexts.orglibretexts.org
Oxidation and Reduction Chemistry of the Alkene Functionality
The vinyl group of this compound is susceptible to standard alkene oxidation and reduction reactions. The specific outcome of these reactions depends on the reagents and conditions employed.
Oxidation: Vigorous oxidation of the vinyl group can lead to cleavage of the carbon-carbon double bond. Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) under basic conditions, is expected to cleave the double bond entirely, oxidizing the benzylic carbon to a carboxylic acid. This process would transform this compound into 3,4,6-trichlorobenzoic acid. collegedunia.comthemasterchemistry.com
Milder oxidation conditions can preserve the carbon skeleton. Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would lead to the formation of an epoxide, yielding 2-(3,4,6-trichlorophenyl)oxirane. Dihydroxylation can also be achieved, for instance, using osmium tetroxide (OsO₄) to produce the corresponding vicinal diol, 1-(3,4,6-trichlorophenyl)ethane-1,2-diol, with syn-stereochemistry. oup.com
Reduction: The alkene functionality can be selectively reduced without affecting the aromatic ring or the chloro substituents. Catalytic hydrogenation using H₂ gas over a palladium, platinum, or nickel catalyst is a standard method for this transformation. Chemical reduction methods are also effective. For instance, styrene and its derivatives can be reduced to the corresponding ethylbenzenes using reagents such as hydrogen iodide or sodium borohydride (B1222165) in the presence of a nickel salt, which would convert this compound into 1,2,4-trichloro-5-ethylbenzene. tandfonline.comresearchgate.net
| Reaction Type | Reagent(s) | Expected Product |
| Oxidation | ||
| Strong Oxidation | KMnO₄, KOH, Δ | 3,4,6-Trichlorobenzoic acid |
| Epoxidation | mCPBA | 2-(3,4,6-trichlorophenyl)oxirane |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 1-(3,4,6-trichlorophenyl)ethane-1,2-diol |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Pd/C | 1,2,4-Trichloro-5-ethylbenzene |
| Chemical Reduction | HI (aq) | 1,2,4-Trichloro-5-ethylbenzene |
Reactivity of the Chlorinated Aromatic Ring
The aromatic ring of this compound is significantly electron-deficient due to the inductive and resonance effects of the three chloro substituents. This electronic character makes the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Pathways and their Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-poor aromatic systems. wikipedia.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com The presence of strong electron-withdrawing groups, such as the three chlorine atoms in this compound, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. pressbooks.pub
The regioselectivity of SNAr on this molecule is determined by which chlorine atom's displacement leads to the most stabilized Meisenheimer complex. The negative charge of the intermediate is best stabilized when it is delocalized onto electron-withdrawing groups at the ortho and para positions. libretexts.org
Substitution at C1: A nucleophile attacking at C1 would generate a negative charge delocalized to C2 (ortho) and C4 (para), both of which bear stabilizing chloro groups.
Substitution at C2: Attack at this position places the negative charge on C1 (ortho) and C5 (para). The C1 position has a chloro group, but the C5 position has a vinyl group, which is less effective at stabilizing a negative charge than a halogen.
Substitution at C4: Attack at C4 allows for delocalization of the negative charge to C5 (ortho) and C1 (para). The C1 position has a chloro group.
Based on this analysis, nucleophilic attack is most favored at the positions that are ortho or para to the highest number of other electron-withdrawing chloro groups. Therefore, substitution at the C1 and C4 positions is predicted to be more facile than at the C2 position. Steric hindrance could also play a role, potentially favoring attack at the less crowded C4 position over the C1 position, which is flanked by two substituents.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are applicable to aryl chlorides, albeit under more forcing conditions than aryl bromides or iodides. wikipedia.orgnih.gov The use of specialized, bulky, and electron-rich phosphine (B1218219) ligands is often necessary to facilitate the challenging oxidative addition step of the Pd(0) catalyst to the strong C-Cl bond. tcichemicals.comthieme-connect.com
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govnih.gov For this compound, this could be used to introduce new aryl or alkyl groups in place of one or more chlorine atoms. Selective mono-alkylation or arylation of polychlorinated aromatics has been achieved, suggesting that controlled functionalization is possible. nih.govresearchgate.net
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by both palladium and copper(I) species, to form an arylethyne. wikipedia.orgnrochemistry.comnih.gov This reaction provides a direct route to installing alkynyl functional groups on the trichlorobenzene ring.
Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine. libretexts.org It is one of the most versatile methods for synthesizing aryl amines from readily available aryl chlorides. wikipedia.orgthieme-connect.comrsc.org
The regioselectivity of these cross-coupling reactions often follows trends related to the electronic and steric environment of the C-Cl bonds, with oxidative addition typically occurring more readily at the most electron-deficient or least sterically hindered positions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical for Aryl Chlorides) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky phosphine (e.g., SPhos, XPhos) | Biaryl or Alkylarene |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Amine base | Arylalkyne |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky phosphine (e.g., XPhos, RuPhos) | Arylamine |
Electrophilic Aromatic Substitution (EAS) under Activating Conditions
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing inductive effects of the three chlorine atoms. csbsju.edulibretexts.org While the vinyl group is a weakly activating, ortho, para-director, its influence is likely insufficient to overcome the cumulative deactivating effect of the halogens. libretexts.org
There are two available positions for substitution, C3 and C6.
Attack at C3: This position is meta to the vinyl group and ortho/para to the chloro groups at C2 and C4.
Attack at C6: This position is ortho to the vinyl group and meta to the chloro groups at C1 and C4.
Investigations into Reaction Mechanisms and Transition State Structures
While specific mechanistic studies on this compound are not widely reported, the mechanisms of the relevant reaction classes have been extensively investigated for analogous systems.
SNAr Mechanism: The stepwise addition-elimination mechanism is supported by the isolation and characterization of Meisenheimer complexes in related systems. masterorganicchemistry.com Kinetic studies, including Hammett plots, are used to probe the electronic effects of substituents on the reaction rate, providing insight into the structure of the rate-determining transition state. nih.gov For reactions involving amines, kinetic evidence often points to a base-catalyzed pathway where a second amine molecule facilitates the deprotonation of the zwitterionic intermediate, sometimes through a concerted process with a cyclic transition state. acs.orgresearchgate.net
Cross-Coupling Mechanisms: The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.net This cycle involves three key steps: (1) Oxidative Addition of the aryl chloride to the Pd(0) complex, (2) Transmetalation with the organoboron, organotin, or amine coupling partner, and (3) Reductive Elimination to form the product and regenerate the Pd(0) catalyst. Mechanistic studies focus on elucidating the rate-determining step (often oxidative addition for aryl chlorides) and the role of ligands in facilitating each step of the cycle through kinetic analysis, spectroscopic identification of intermediates, and computational modeling. acs.orgresearchgate.net
Spectroscopic and Structural Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1,2,4-trichloro-5-vinylbenzene.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the connectivity of the molecule, a suite of multi-dimensional NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the vinyl protons and any coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. It would be crucial for assigning the chemical shifts of the protonated carbons in both the vinyl group and the benzene (B151609) ring.
A hypothetical data table for the types of correlations that would be observed is presented below:
| Proton (¹H) | Correlated Carbon(s) (¹³C) via HMBC |
| H (vinyl) | C (aromatic, point of attachment) |
| H (aromatic) | C (adjacent aromatic), C (vinyl) |
Solid-State NMR for Conformational and Packing Analysis
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be employed to obtain high-resolution spectra of the solid material. Analysis of the chemical shifts in the solid state can reveal information about the molecular packing and the presence of different crystalline forms (polymorphs).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, characteristic vibrational bands would be expected for the following functional groups:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Vinyl C-H stretching: Also found in the 3100-3000 cm⁻¹ region.
C=C stretching (aromatic and vinyl): Expected in the 1600-1400 cm⁻¹ range.
C-Cl stretching: Generally appears in the 800-600 cm⁻¹ region of the spectrum.
A representative table of expected vibrational frequencies is provided below:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Vinyl C=C Stretch | ~1630 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-Cl Stretch | 800-600 | IR, Raman |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₅Cl₃), the expected exact mass would be calculated.
Electron ionization (EI) mass spectrometry would also be used to study the fragmentation pattern of the molecule. The fragmentation analysis helps to confirm the structure by identifying characteristic fragment ions. Due to the presence of three chlorine atoms, the molecular ion peak and chlorine-containing fragment peaks would exhibit a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes), which is a powerful diagnostic tool.
X-ray Crystallography for Single Crystal Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:
Bond lengths and angles.
The planarity of the benzene ring and the conformation of the vinyl group.
Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for:
Purity Assessment: GC can separate this compound from any impurities, and the mass spectrometer can help to identify them. The purity is often determined by the relative area of the main peak in the chromatogram.
Reaction Monitoring: In the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by analyzing aliquots of the reaction mixture over time. This allows for the optimization of reaction conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed in academic research to investigate the electronic transitions within a molecule and to characterize the extent of conjugation. For an unsaturated compound like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure, particularly the interactions between the benzene ring and the vinyl substituent.
The electronic spectrum of this compound is primarily governed by the π → π* transitions associated with the aromatic system and the vinyl group. The benzene chromophore exhibits characteristic absorption bands in the UV region. The presence of the vinyl group in conjugation with the benzene ring is expected to cause a bathochromic shift, also known as a red shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene or 1,2,4-trichlorobenzene (B33124). This shift is a direct consequence of the extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The analysis of the UV-Vis spectrum would therefore focus on identifying the absorption bands corresponding to the π → π* transitions of the conjugated styrenic system. The position and intensity of these bands would be indicative of the degree of electronic delocalization across the molecule.
Table of Expected UV-Vis Absorption Characteristics for this compound and Related Compounds
| Compound | Expected λmax (nm) | Electronic Transition | Notes |
| Benzene | ~204, ~256 | π → π | Reference compound with no conjugation to a vinyl group. |
| Styrene (B11656) | ~248, ~282 | π → π | Extended conjugation due to the vinyl group leads to a bathochromic shift compared to benzene. |
| 1,2,4-Trichlorobenzene | ~212, ~288 | π → π | Chloro substituents cause a slight bathochromic shift compared to benzene. |
| This compound | >250 | π → π | The combined effect of the vinyl group's conjugation and the chloro substituents is expected to result in a significant bathochromic shift. Specific experimental data is not available. |
Computational and Theoretical Studies of 1,2,4 Trichloro 5 Vinylbenzene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry used to predict the three-dimensional arrangement of atoms in a molecule. mdpi.comcnr.it The process, known as geometry optimization, seeks to find the lowest energy conformation, which corresponds to the most stable molecular structure. mdpi.com
Ab initio methods , such as Hartree-Fock (HF), calculate molecular properties from first principles without relying on empirical data. mdpi.com For complex systems, higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to account for electron correlation, providing more accurate geometries. trygvehelgaker.no
Density Functional Theory (DFT) is a widely used alternative that calculates the total energy of a molecule based on its electron density. cnr.it Functionals like B3LYP, paired with basis sets such as 6-31G* or the correlation-consistent cc-pVTZ, offer a balance of computational cost and accuracy for geometry optimizations of organic molecules. cnr.itnih.gov
For 1,2,4-trichloro-5-vinylbenzene, these calculations would determine precise bond lengths (e.g., C-C, C-H, C-Cl, C=C), bond angles, and the dihedral angle describing the orientation of the vinyl group relative to the trichlorinated benzene (B151609) ring. uwosh.edu The resulting data provides the foundation for all other computational analyses.
Illustrative Data Table: Predicted Geometric Parameters for this compound Note: This table is a hypothetical representation of results from a DFT/B3LYP/6-31G calculation.*
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl (avg.) | 1.74 Å |
| Bond Length | C=C (vinyl) | 1.33 Å |
| Bond Length | C-C (ring avg.) | 1.39 Å |
| Bond Angle | Cl-C-C (ring) | 120.5° |
| Bond Angle | C-C=C (vinyl) | 122.0° |
| Dihedral Angle | C(ring)-C(ring)-C(vinyl)=C(vinyl) | ~0° (planar) or non-planar |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity or its tendency to be oxidized. youtube.com
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the molecule's electrophilicity or its tendency to be reduced. youtube.com
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. The electron-withdrawing chlorine atoms and the electron-donating vinyl group would significantly influence the energy and spatial distribution of these orbitals. rsc.org
Illustrative Data Table: FMO Properties of Substituted Benzenes Note: This table presents hypothetical energy values to illustrate trends.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|
| Benzene | -9.2 | +1.1 | 10.3 | Baseline |
| Chlorobenzene | -9.1 | -0.03 | 9.07 | More reactive |
| 1,2,4-Trichlorobenzene (B33124) | -9.6 | -0.5 | 9.1 | Susceptible to nucleophilic attack |
| Styrene (B11656) (Vinylbenzene) | -8.5 | -0.2 | 8.3 | More reactive, susceptible to electrophilic attack |
| This compound | -9.0 (est.) | -0.8 (est.) | 8.2 (est.) | High reactivity, complex regioselectivity |
Computational methods can predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei and spin-spin coupling constants. nih.govgithub.io These predictions are crucial for assigning signals in complex experimental spectra and for distinguishing between isomers. nih.govchemaxon.comacdlabs.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. arxiv.org This analysis helps identify functional groups and confirm the calculated minimum-energy structure by ensuring there are no imaginary frequencies.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. arxiv.org This provides insight into the electronic structure and conjugation within the molecule.
For this compound, predicted spectra would help confirm its synthesis and provide a detailed electronic and vibrational profile.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. kummerlaender.eu
For a flexible molecule like this compound, MD simulations are particularly useful for:
Conformational Sampling: Exploring the different spatial arrangements (conformations) that the molecule can adopt due to rotation around single bonds, such as the bond connecting the vinyl group to the benzene ring. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com This helps identify the most populated conformations and the energy barriers between them.
Solution Behavior: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to study solute-solvent interactions. informahealthcare.com This can reveal information about solvation shells, diffusion rates, and how the solvent influences the molecule's conformational preferences. researchgate.net
These simulations provide a dynamic picture of how this compound behaves in a realistic chemical environment.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Search
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can understand the detailed steps involved in transforming reactants into products.
This process typically involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Transition State (TS) Search: A key step is to locate the transition state—the highest energy point along the reaction coordinate. This saddle point on the PES represents the energy barrier that must be overcome for the reaction to occur.
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.
For this compound, this methodology could be applied to study reactions such as electrophilic addition to the vinyl group or nucleophilic aromatic substitution on the ring. The calculations would provide the activation energies for different potential pathways, allowing for predictions of reaction rates and product selectivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.com These models create a mathematical relationship between calculated molecular descriptors and an experimental property. mdpi.com
The general workflow for developing a QSPR model includes:
Data Collection: A dataset of compounds with known experimental values for a specific property (e.g., boiling point, solubility, toxicity) is assembled.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset. besjournal.com For chlorinated hydrocarbons, relevant descriptors might include molecular weight, polarizability, dipole moment, and HOMO/LUMO energies. mdpi.comresearchgate.net
Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.gov The model's robustness and predictive power are then rigorously tested using internal and external validation techniques. mdpi.com
A QSPR model developed for a class of compounds including this compound could be used to estimate its physicochemical properties and environmental fate without the need for direct experimental measurement. nih.gov
Application of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity
The predictive process in computational chemistry typically involves two main areas: synthesis prediction and reactivity prediction. For synthesis, AI can perform retrosynthetic analysis, proposing potential precursor molecules and reaction pathways. engineering.org.cn For reactivity, ML models can predict how a molecule will behave under various conditions, such as its propensity to polymerize or its reaction rate with other chemicals. nih.govnih.gov
Predicting the Synthesis of this compound
Machine learning models can be trained on extensive reaction databases to suggest viable synthetic pathways. beilstein-journals.org A global model might be used to provide general reaction conditions by referencing similar transformations in its database. beilstein-journals.org For a target like this compound, an AI model could analyze various cross-coupling reactions (e.g., Stille or Suzuki coupling) involving a trichlorobenzene derivative and a vinyl-containing reagent. The model would predict the likelihood of success and potential yields based on patterns learned from thousands of similar published reactions.
The input for such a model would include the reactants, reagents, and solvents, while the output would be the predicted major product and its expected yield. acs.orgnih.gov Advanced models can also consider reaction conditions like temperature and catalyst choice to optimize the proposed synthesis. chemai.io
| Input Feature | Example Data | Role in Prediction |
|---|---|---|
| Reactant 1 (SMILES) | C1=CC(=C(C=C1I)Cl)Cl | Aryl halide precursor |
| Reactant 2 (SMILES) | C=CSn(C4H9)C4H9 | Vinylating agent (Stille coupling) |
| Catalyst | Pd(PPh3)4 | Facilitates the cross-coupling reaction |
| Solvent | Toluene | Reaction medium |
| Temperature (°C) | 110 | Influences reaction kinetics and yield |
| Predicted Outcome | Yield: 85%, Purity: >95% | Model's forecast of reaction success |
Predicting the Reactivity of this compound
The reactivity of this compound is dominated by the vinyl group, making it a monomer for polymerization. ibm.com Machine learning models, particularly those trained on datasets of vinyl polymerizations, can predict its tendency to form polymers under different conditions. ibm.comresearchgate.net These models can help determine the most effective initiators (radical, cationic, or anionic) and conditions to control the polymerization process. ibm.com
| Initiation Method | Conditions | Predicted Polymerization Likelihood | Predicted Polymer Property |
|---|---|---|---|
| Radical Initiation | AIBN, 70°C | High (>90%) | High Molecular Weight, Atactic |
| Cationic Initiation | BF3·OEt2, -20°C | Low (<15%) | Oligomers |
| Anionic Initiation | n-BuLi, -78°C | Moderate (40-60%) | Controlled Molecular Weight |
The accuracy of these AI and ML models is fundamentally dependent on the quality and diversity of the training data. beilstein-journals.org As more chemical reaction data becomes available and algorithms become more sophisticated, the ability to accurately predict the synthesis and reactivity of specific compounds like this compound will continue to improve, accelerating research and development in chemical sciences. eurekalert.org
Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound “this compound” in the fields of advanced materials and polymer science as outlined in the requested article structure. The search results did not yield any data on the synthesis of functional polymers, its use as a monomer for specialized polymer architectures, or as a precursor for organic electronic materials specifically involving this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for “this compound.” The topics listed below, as requested, could not be addressed due to the lack of available research findings for this specific molecule:
Applications in Advanced Materials and Polymer Science6.1. Synthesis of Functional Polymers with Tailored Properties6.1.1. Incorporation into High Performance Polymers for Enhanced Thermal and Mechanical Stability6.1.2. Creation of Specialty Polymers with Tunable Electronic and Optical Characteristics6.2. Monomer for Polymer Architectures and Macromolecular Design6.2.1. Star Shaped Molecules, Dendrimers, and Hyperbranched Polymers6.2.2. Block Copolymers and Graft Copolymers6.3. Precursor for Advanced Organic Electronic Materials and Devices
Applications in Surface Coatings, Adhesives, and Composites
Information regarding the application of this compound in surface coatings, adhesives, and composite materials is not available in the current body of scientific literature.
Environmental Fate and Degradation Mechanisms of Chlorinated Vinylbenzenes
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
Photochemical degradation, driven by solar radiation, is a primary mechanism for the transformation of organic compounds in the environment. This process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.
Once volatilized into the atmosphere, 1,2,4-Trichloro-5-vinylbenzene is expected to undergo degradation primarily through reactions with photochemically produced hydroxyl radicals (•OH). cdc.gov The hydroxyl radical is a highly reactive oxidant, often termed the "detergent of the atmosphere," responsible for initiating the degradation of most organic chemicals in the troposphere. harvard.edu
The reaction of •OH with this compound can occur at two main sites: the aromatic ring and the vinyl group double bond.
Reaction with the Aromatic Ring: For the analogous compound 1,2,4-trichlorobenzene (B33124), the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 38 days. cdc.gov This suggests that the trichlorinated ring itself is moderately persistent in the atmosphere. The reaction proceeds via the addition of the hydroxyl radical to the benzene (B151609) ring, forming a hydroxyl-cyclohexadienyl radical adduct. researchgate.net
Reaction with the Vinyl Group: The vinyl group is significantly more reactive towards hydroxyl radicals than the aromatic ring. The reaction involves the rapid addition of the •OH radical to the carbon-carbon double bond. For styrene (B11656), a related compound, this reaction is very fast and is the dominant atmospheric loss process. acs.org This indicates that the primary atmospheric degradation pathway for this compound will likely be initiated by •OH attack on the vinyl side chain. Degradation by other oxidants like ozone and nitrate (B79036) radicals is also possible, particularly during nighttime. harvard.edu
In aquatic environments, photochemical degradation can proceed through direct absorption of sunlight or indirect processes involving photosensitizing agents.
Direct Photolysis: Direct photolysis requires the chemical to absorb light in the solar spectrum (wavelengths >290 nm). While many chlorinated aromatic compounds can be degraded by UV light, their direct photolysis in natural water systems is often a slow process. For instance, 1,2,4-trichlorobenzene is resistant to direct photolysis in sunlit surface waters.
Indirect Photolysis: Indirect photolysis involves reactions with transient reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals, which are produced by sunlight interacting with natural water constituents like dissolved organic matter (humic and fulvic acids). copernicus.org For chlorinated phenols, indirect photolysis involving hydroxyl radicals can lead to reductive dechlorination and the formation of less chlorinated products. While specific data for this compound is unavailable, it is plausible that indirect photolysis contributes to its gradual degradation in sunlit surface waters.
Biotransformation and Biodegradation by Microorganisms
Microbial degradation is a critical process determining the ultimate fate of organic pollutants in soil, sediment, and groundwater. The biodegradability of this compound depends on the prevailing redox conditions (aerobic vs. anaerobic) and the presence of suitably adapted microbial communities.
Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic molecules. The degradation of chlorinated aromatic compounds often begins with the action of oxygenase enzymes.
For the structural analog 1,2,4-TCB, several bacterial strains, including Pseudomonas species, have been shown to use it as a sole source of carbon and energy. nih.govresearchgate.net The established aerobic pathway involves the following key steps: researchgate.net
Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol.
Dehydrogenation: The unstable dihydrodiol is then rearomatized by a dehydrogenase, yielding 3,4,6-trichlorocatechol. nih.gov
Ring Cleavage: The resulting chlorocatechol undergoes ortho-cleavage by a catechol 1,2-dioxygenase, breaking the aromatic ring.
Further Metabolism: The resulting chloromuconic acid is further metabolized through dechlorination steps, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
It is highly probable that the trichlorinated ring of this compound would be degraded via a similar pathway. The vinyl group is also susceptible to aerobic degradation, often initiated by oxidation to an epoxide, which is then further metabolized.
In anaerobic environments, such as saturated soils, buried sediments, and some groundwater plumes, reductive processes dominate. For highly chlorinated compounds, reductive dechlorination—where chlorine atoms are sequentially replaced by hydrogen atoms—is a key transformation pathway. researchgate.neteurochlor.org This process, known as halorespiration, is mediated by specific bacteria that use the chlorinated compound as an electron acceptor. youtube.com
Studies on trichlorobenzenes have shown that they can be reductively dechlorinated under methanogenic conditions. cdc.gov The degradation of 1,2,4-TCB in anaerobic sediments proceeds through the formation of dichlorobenzenes (DCBs) and subsequently monochlorobenzene (MCB). cdc.gov The vinyl group of related compounds like vinyl chloride can also be fully dechlorinated to the harmless gas ethene under anaerobic conditions by Dehalococcoides species. nih.gov
Therefore, under anaerobic conditions, this compound could potentially undergo reductive dechlorination on both the aromatic ring and the vinyl group, leading to the formation of less chlorinated vinylbenzenes, chlorobenzenes, and eventually styrene or ethylbenzene (B125841).
Sorption, Volatilization, and Transport in Environmental Compartments
The movement and distribution of this compound among air, water, soil, and sediment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to partition between phases. The properties of 1,2,4-TCB provide a strong basis for predicting this behavior. cdc.govtpsgc-pwgsc.gc.ca
Sorption: Chlorinated benzenes are hydrophobic compounds, meaning they have low water solubility and a strong affinity for organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. For 1,2,4-TCB, Koc values are reported to be high, indicating strong adsorption to soil and sediment organic matter. cdc.gov This strong sorption reduces its mobility in groundwater and limits its bioavailability for microbial degradation. nih.govcofc.edu this compound is expected to exhibit similarly strong sorption behavior.
Volatilization: The tendency of a chemical to move from water or soil into the air is described by its Henry's Law constant and vapor pressure. 1,2,4-TCB is considered semi-volatile; it will partition from surface water into the atmosphere over time. cdc.gov Volatilization from soil surfaces is also an important transport process, although it can be slowed by strong adsorption to soil organic matter. cdc.gov
Transport: Due to its strong sorption potential, the transport of this compound in the subsurface (groundwater) is expected to be significantly retarded compared to the flow of water. tpsgc-pwgsc.gc.ca While it is not expected to leach readily into groundwater, its presence has been detected at contaminated sites, indicating that transport can occur, possibly through fractures in the soil or as a dense non-aqueous phase liquid (DNAPL) if released in high concentrations. cdc.gov Once in the atmosphere, it is subject to long-range transport. cdc.gov
Table 1: Environmental Fate Properties of Analogue Compounds
| Property | 1,2,4-Trichlorobenzene | Styrene / Vinyl Chloride | Implication for this compound |
|---|---|---|---|
| Atmospheric Half-Life (vs. •OH) | ~38 days cdc.gov | Very short (hours to days) acs.org | Atmospheric lifetime likely dominated by rapid reaction at the vinyl group. |
| Aerobic Biodegradation | Slow to moderate; via dioxygenation and ring cleavage nih.gov | Generally rapid clemson.edu | Potentially biodegradable via attack on either the ring or the vinyl group. |
| Anaerobic Biodegradation | Slow; reductive dechlorination to DCBs, MCB cdc.gov | Reductive dechlorination to ethene (for vinyl chloride) nih.gov | Potential for stepwise dechlorination on both the ring and side chain. |
| Sorption (Koc) | High (strong sorption) cdc.gov | Low to moderate | Expected to be strongly sorbed to soil/sediment, limiting mobility. |
| Volatilization from Water | Moderate cdc.gov | High | Likely to volatilize from surface waters. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-Trichlorobenzene |
| 3,4,6-Trichlorocatechol |
| Benzene |
| Carbon tetrachloride |
| Chloroform |
| Chloromethane |
| Dichlorobenzenes |
| Dichloromethane |
| Ethene |
| Ethylbenzene |
| Monochlorobenzene |
| Styrene |
Development of Chemical and Biological Remediation Strategies for Contaminated Media
The environmental persistence of chlorinated aromatic compounds, including chlorinated vinylbenzenes like this compound, necessitates the development of effective remediation technologies. While specific research on the remediation of this compound is limited, strategies developed for structurally similar and more extensively studied pollutants, such as chlorinated benzenes and ethenes, provide a robust framework for addressing contamination. These strategies are broadly categorized into chemical and biological approaches, often deployed in situ (in place) to treat contaminated soil and groundwater.
Chemical Remediation Strategies
Chemical remediation involves the introduction of chemical reagents into the subsurface to degrade or transform contaminants into less harmful substances. The primary methods for chlorinated aromatic compounds are in situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR).
ISCO is a remediation technique that uses strong oxidizing agents to chemically destroy organic contaminants. wikipedia.org The injection of these oxidants into contaminated soil and groundwater initiates reactions that can break down complex chlorinated molecules into simpler, non-toxic compounds like carbon dioxide, water, and inorganic chloride. clu-in.orgcrccare.com This method is effective for a wide range of organic pollutants, including chlorinated solvents, chlorobenzenes, polycyclic aromatic hydrocarbons (PAHs), and petroleum hydrocarbons (BTEX). clu-in.orgimpel.eucarusllc.com
The selection of an oxidant is site-specific, depending on the target contaminant, soil characteristics, and groundwater chemistry. carusllc.com Common oxidants include permanganate (B83412) (potassium or sodium), persulfate, Fenton's reagent (iron-catalyzed hydrogen peroxide), and ozone. wikipedia.orgclu-in.org For instance, potassium permanganate has been shown to be effective in oxidizing chlorinated solvents such as perchloroethylene (PCE) and trichloroethylene (B50587) (TCE), but not as effective against benzene or diesel fuel. wikipedia.org Advanced oxidation processes can offer rapid treatment, often reducing contaminant concentrations in less than 24 hours.
Table 1: Common Oxidizing Agents Used in ISCO
| Oxidant | Formula | Activation Method | Target Contaminants | Key Considerations |
| Permanganate | KMnO₄ or NaMnO₄ | None required | Chlorinated ethenes (PCE, TCE), some PAHs, phenols. wikipedia.orgcarusllc.com | Ineffective for benzene and alkanes; long-lasting in the subsurface. wikipedia.org |
| Persulfate | Na₂S₂O₈ | Heat, high pH, iron (Fe²⁺) | Wide range including chlorinated solvents, BTEX, 1,4-dioxane. crccare.com | Requires activation to generate sulfate (B86663) radicals for effective oxidation. |
| Fenton's Reagent | H₂O₂ + Fe²⁺ | Iron catalyst | Broad spectrum including chlorinated solvents, BTEX, phenols. wikipedia.org | Highly exothermic reaction; short-lived radicals require careful application. |
| Ozone | O₃ | Sparging (gas injection) | Chlorinated solvents, BTEX, MTBE. clu-in.org | Mass transfer limitations as it is an injected gas; relatively short half-life. |
ISCR is a remediation approach that uses chemical reductants to transform contaminants, particularly halogenated organic compounds, into less toxic or immobile forms. tersusenv.comresearchgate.net This process involves abiotic pathways where the reductant donates electrons to the contaminant, causing dechlorination. tersusenv.com The most widely used reducing agent for treating chlorinated hydrocarbons is zero-valent iron (ZVI). tersusenv.comenvirotecnics.com
When ZVI is injected into the subsurface, it corrodes in groundwater and releases electrons that can reduce chlorinated compounds. envirotecnics.com For example, this process can degrade chlorinated ethenes and ethanes. envirotecnics.com Recent advancements include the use of sulfidated ZVI (e.g., S-MicroZVI), where a sulfide (B99878) coating enhances the reactivity and longevity of the iron particles, and the use of nanoscale ZVI to improve distribution in the subsurface. regenesis.com ISCR can be combined with biological processes, as the reducing conditions it creates can also stimulate anaerobic biodegradation. tersusenv.com This combined approach can be particularly effective, leveraging both chemical and microbial degradation pathways. researchgate.net
Table 2: Common Reducing Agents Used in ISCR
| Reductant | Formula | Mechanism of Action | Target Contaminants | Key Considerations |
| Zero-Valent Iron (ZVI) | Fe⁰ | Abiotic reductive dechlorination (electron donation). envirotecnics.com | Chlorinated solvents (PCE, TCE), pesticides, some metals. tersusenv.comenvirotecnics.com | Most common and well-studied reductant; can create conditions for biological reduction. |
| Iron Sulfides | FeS | Abiotic reduction pathways. tersusenv.com | Chlorinated ethenes and ethanes. tersusenv.com | Highly reactive with chlorinated organics. |
| Bimetallic Materials | e.g., Palladized Iron | Catalytic enhancement of ZVI reduction. | Chlorinated solvents. | Increases the rate of dechlorination compared to ZVI alone. |
| Dithionite | S₂O₄²⁻ | Strong chemical reductant. | Chlorinated solvents. researchgate.net | Can be used for highly contaminated source zones. |
Biological Remediation Strategies
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade environmental contaminants. nih.goved.ac.uk For chlorinated compounds, strategies are typically divided into anaerobic and aerobic processes, which can be enhanced through the addition of substrates (biostimulation) or specialized microorganisms (bioaugmentation). frtr.gov
Under anaerobic (oxygen-free) conditions, many highly chlorinated compounds can be biodegraded through a process called reductive dechlorination or halorespiration. eurochlor.orgnih.gov In this process, certain microorganisms use the chlorinated compounds as an electron acceptor, similar to how humans use oxygen to breathe. eurochlor.org The process involves the sequential removal of chlorine atoms, which are replaced by hydrogen. researchgate.net
For highly chlorinated benzenes, this process leads to the formation of less chlorinated, and often less toxic, benzene compounds. nih.gov For chlorinated ethenes, the degradation pathway typically proceeds from PCE to TCE, then to dichloroethene (DCE) isomers, to vinyl chloride (VC), and finally to the non-toxic end product, ethene. researchgate.net A key group of bacteria, particularly species of Dehalococcoides, is often required for the complete dechlorination of DCE and VC to ethene. nih.govresearchgate.netasm.org In cases where these specific microbes are absent, the degradation can "stall," leading to the accumulation of harmful intermediates like VC. frtr.gov To overcome this, bioaugmentation—the introduction of cultures containing Dehalococcoides—can be implemented. frtr.gov
In the presence of oxygen, some microorganisms can use less-chlorinated aromatic compounds as a source of carbon and energy. eurochlor.orgnih.gov This aerobic biodegradation is generally effective for chlorobenzenes with four or fewer chlorine atoms. nih.govresearchgate.net The metabolic pathway is typically initiated by dioxygenase enzymes, which insert oxygen into the aromatic ring, leading to the formation of chlorocatechols. nih.govub.edu These intermediates are then further metabolized and eventually mineralized to carbon dioxide and water. nih.gov Bacterial genera such as Pseudomonas and Burkholderia are known to carry out this type of aerobic degradation of chlorobenzenes. nih.gov
For some chlorinated compounds that cannot be used as a primary growth substrate, a process known as aerobic cometabolism can occur. eurochlor.org In this scenario, the degradation of the contaminant is facilitated by a non-specific enzyme or co-factor that the microorganism produces to metabolize another compound (its primary substrate). eurochlor.org
Table 3: Comparison of Biological Remediation Strategies for Chlorinated Aromatics
| Strategy | Redox Condition | Microbial Process | Key Microorganisms | Target Compounds & Products |
| Reductive Dechlorination | Anaerobic | Halorespiration: Contaminant used as an electron acceptor. eurochlor.org | Dehalococcoides, Dehalobacter. nih.govub.edu | Higher-chlorinated benzenes and ethenes are reduced to lower-chlorinated forms or ethene. nih.govresearchgate.net |
| Oxidative Degradation | Aerobic | Contaminant used as an electron donor and carbon source. eurochlor.org | Pseudomonas, Burkholderia. nih.gov | Lower-chlorinated benzenes are mineralized to CO₂ and water. nih.gov |
| Cometabolism | Aerobic or Anaerobic | Non-specific enzyme activity degrades the contaminant while microbes utilize a primary substrate. eurochlor.org | Varies (e.g., Methylotrophs). | A range of chlorinated solvents like TCE and DCE. eurochlor.org |
Future Research Directions and Outlook for 1,2,4 Trichloro 5 Vinylbenzene
Discovery of Novel, Greener, and More Efficient Synthetic Routes
The development of sustainable and efficient methods for synthesizing 1,2,4-Trichloro-5-vinylbenzene is a critical first step for enabling its broader study and potential application. Future research in this area is likely to focus on moving away from traditional synthetic methods that may involve harsh conditions or generate significant waste.
Key areas of exploration for greener synthetic routes could include:
Catalytic Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, could offer efficient pathways. For instance, the coupling of a vinyl-containing organometallic reagent with 1,2,4,5-tetrachlorobenzene (B31791) would be a direct route. Research would focus on optimizing catalyst systems to achieve high yields and selectivity under mild conditions.
Direct C-H Vinylation: An even more atom-economical approach would be the direct vinylation of 1,2,4-trichlorobenzene (B33124). This would eliminate the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. syngeneintl.com The challenge lies in developing catalysts that can selectively activate a C-H bond at the desired position on the electron-deficient trichlorobenzene ring.
Use of Greener Solvents and Energy Sources: Future synthetic protocols will likely emphasize the use of more environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds. chemistryjournals.netjddhs.comjocpr.com Additionally, the application of alternative energy sources like microwave irradiation or flow chemistry could significantly reduce reaction times and energy consumption. chemistryjournals.netjddhs.com
A hypothetical comparison of a traditional versus a greener synthetic route is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes to this compound (Note: This table is illustrative and based on general principles of organic synthesis, as specific routes for this compound are not well-documented.)
| Feature | Traditional Route (e.g., Grignard-based) | Greener Route (e.g., Direct C-H Vinylation) |
| Starting Materials | 1,2,4,5-tetrachlorobenzene, Magnesium, Vinyl bromide | 1,2,4-trichlorobenzene, Ethylene (B1197577) |
| Key Reagents | Grignard reagent | Palladium or Rhodium catalyst |
| Solvents | Anhydrous ether or THF | Water, supercritical CO2, or solvent-free |
| Byproducts | Magnesium salts, excess reagents | Minimal, potentially water |
| Energy Input | Often requires heating/reflux | Potentially lower with microwave or flow chemistry |
| Atom Economy | Moderate | High |
Exploration of Unprecedented Reactivity and Derivatization Pathways
The unique electronic and steric environment of this compound, created by the interplay of the electron-withdrawing chlorine atoms and the reactive vinyl group, opens up numerous possibilities for novel chemical transformations.
Future research could explore:
Polymerization and Copolymerization: A primary avenue of research would be the polymerization of the vinyl group to create novel polychlorinated styrenic polymers. The properties of these polymers, such as thermal stability, flame retardancy, and dielectric constant, would be of significant interest. Copolymerization with other monomers, such as styrene (B11656) or acrylates, could lead to a wide range of materials with tunable properties.
Reactions of the Vinyl Group: The vinyl group can undergo a variety of chemical transformations beyond polymerization. nih.gov For example, reactions such as epoxidation, dihydroxylation, or hydrohalogenation could be explored to create new functionalized derivatives. The electron-deficient nature of the aromatic ring may influence the reactivity of the vinyl group in interesting ways.
Nucleophilic Aromatic Substitution: The three chlorine atoms on the benzene (B151609) ring are potential sites for nucleophilic aromatic substitution. While typically unreactive, the presence of activating groups or the use of modern catalytic systems could enable the displacement of one or more chlorine atoms with other functional groups (e.g., -OH, -OR, -NH2), leading to a diverse library of new compounds.
Advancements in In-Situ Spectroscopic Characterization during Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, particularly its polymerization, the use of in-situ spectroscopic techniques will be invaluable. These methods allow for real-time monitoring of reaction kinetics and mechanisms without the need for sampling. researchgate.net
Future research would benefit from the application of:
In-situ FTIR and Raman Spectroscopy: These techniques can provide continuous monitoring of the concentrations of key species, such as the monomer and the growing polymer chain. mt.com This real-time data is crucial for understanding polymerization kinetics and optimizing reaction conditions.
In-situ NMR Spectroscopy: For more detailed mechanistic studies, in-situ NMR can provide information on the formation of intermediates and the stereochemistry of the resulting polymer.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable automated control and optimization of polymerization processes, leading to more consistent and higher-quality materials.
Deeper Integration of High-Throughput Experimentation and Computational Modeling
The vast parameter space involved in the synthesis, derivatization, and polymerization of this compound makes it an ideal candidate for the application of high-throughput experimentation (HTE) and computational modeling.
High-Throughput Experimentation (HTE): HTE platforms, which utilize robotics and parallel processing, can rapidly screen a large number of catalysts, solvents, and reaction conditions to identify optimal synthetic and polymerization protocols. vsparticle.compnnl.govwikipedia.org This approach can significantly accelerate the discovery of new materials and processes.
Computational Modeling: Molecular modeling techniques, such as density functional theory (DFT), can be used to predict the reactivity of this compound and to design catalysts for its synthesis. researchgate.net Coarse-grained molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this monomer, guiding the design of materials with desired performance characteristics. acs.org The integration of HTE with machine learning algorithms can create a powerful feedback loop for the rapid discovery and optimization of materials. vsparticle.com
Design and Synthesis of Next-Generation Materials with Enhanced Performance Attributes
The presence of three chlorine atoms on the benzene ring of this compound suggests that polymers derived from this monomer could possess a number of desirable properties.
Future research in materials science could focus on:
Flame-Retardant Polymers: The high chlorine content would likely impart significant flame-retardant properties to polymers containing this monomer. Research could focus on quantifying this effect and incorporating the monomer into various polymer backbones to enhance their fire safety.
High-Performance Dielectrics: Chlorinated polymers often exhibit low dielectric constants and high dielectric strength, making them suitable for applications in microelectronics and high-frequency communication. The properties of poly(this compound) in this regard would be a key area of investigation.
Chemically Resistant Coatings: The chlorinated aromatic structure is expected to be resistant to chemical attack, suggesting that polymers based on this monomer could be used to create durable coatings for harsh environments.
A table of hypothetical properties for a polymer derived from this compound is presented in Table 2.
Table 2: Hypothetical Properties of Poly(this compound) (Note: These properties are projected based on the known characteristics of similar chlorinated and styrenic polymers and have not been experimentally verified.)
| Property | Projected Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | High | Increased chain stiffness due to bulky chlorine atoms |
| Flame Retardancy (LOI) | High | High chlorine content |
| Dielectric Constant | Low | Presence of polar C-Cl bonds in a non-polar backbone |
| Chemical Resistance | Excellent | Stability of the chlorinated aromatic rings |
| Solubility | Limited to specific organic solvents | High polarity and potential for crystallinity |
Comprehensive Understanding of Environmental Transformations and Potential Mitigation Strategies
Given that this compound is a polychlorinated aromatic compound, a thorough understanding of its environmental fate and potential toxicity is crucial before any large-scale application is considered. Such compounds are often classified as persistent organic pollutants (POPs). hilarispublisher.comresearchgate.net
Future research should address:
Biodegradation Pathways: Studies to identify microorganisms capable of degrading this compound under both aerobic and anaerobic conditions would be essential. epa.govslideshare.net The degradation pathways, including the identification of any persistent metabolites, would need to be elucidated.
Bioaccumulation Potential: The lipophilicity of this compound suggests a potential for bioaccumulation in fatty tissues of organisms. hilarispublisher.com Experimental determination of its octanol-water partition coefficient (Kow) and bioaccumulation factors in relevant species would be necessary.
Advanced Oxidation Processes (AOPs): For remediation of potential contamination, research into the effectiveness of AOPs, such as ozonation or photocatalysis, for the complete mineralization of this compound would be beneficial. aclima.eus
Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), for the in-situ degradation of this compound in soil and groundwater could be a promising mitigation strategy. aclima.eusnih.gov
Q & A
Q. What are the established synthetic routes for 1,2,4-Trichloro-5-vinylbenzene, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogenation or functional group substitution on a benzene ring. For example, chlorination of 5-vinylbenzene derivatives under controlled temperatures (0–6°C) with catalysts like FeCl₃ or AlCl₃ can yield the target compound . Critical parameters include:
- Temperature control : Excess heat may lead to side reactions like vinyl group polymerization or over-chlorination.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is recommended to isolate the product from isomers like 1,2,3-trichlorobenzene derivatives .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- ¹H NMR : The vinyl proton resonates as a multiplet at δ 5.2–6.0 ppm, while aromatic protons appear as a singlet due to symmetry. Chlorine substituents deshield adjacent protons, shifting signals downfield .
- ¹³C NMR : Distinct peaks for Cl-substituted carbons (δ 125–135 ppm) and vinyl carbons (δ 115–120 ppm) confirm substitution patterns .
- High-resolution MS : Electrospray ionization (ESI) in positive ion mode with m/z 216.94 ([M+H]⁺) ensures accurate mass confirmation. Cross-validate with isotopic patterns for Cl atoms .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions. Key findings:
- Electrophilic attack sites : The meta position to the vinyl group is most reactive due to electron-donating resonance effects from the vinyl substituent .
- Activation energy : Comparative studies with 1,2,4-Trichlorobenzene show reduced EAS activation energy (ΔE‡ ~15–20 kJ/mol lower) due to vinyl group conjugation .
- Solvent effects : COSMO-RS simulations predict enhanced reactivity in non-polar solvents (toluene > DMSO) .
Q. How do conflicting data on the environmental persistence of chlorinated benzenes inform risk assessments for this compound?
Discrepancies in half-life (t₁/₂) values arise from:
- Experimental conditions : Aerobic vs. anaerobic degradation rates vary by 2–3 orders of magnitude. For instance, aerobic soil studies report t₁/₂ = 30–60 days, while anaerobic systems extend to >200 days .
- Analytical methods : HPLC-UV vs. GC-MS may underestimate degradation products due to volatility or matrix interference .
- Mitigation : Use standardized OECD 301B biodegradation protocols and cross-validate with LC-QTOF-MS for non-target analysis .
Methodological Guidance
Q. What strategies resolve contradictions in reported reaction kinetics for halogenated vinylbenzenes?
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, rate constants (k) for nitro-substitution vary due to solvent polarity (r² = 0.89 for acetonitrile vs. DMF) .
- Controlled replication : Standardize substrates (e.g., >99% purity via HPLC) and reaction conditions (temperature ±0.5°C) to minimize variability .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in nitration reactions) clarifies whether discrepancies arise from competing pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (≥8 mil thickness) and ANSI Z87.1-certified goggles. Avoid latex due to permeation risks .
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure (<0.1 ppm, OSHA PEL) .
- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate. Dispose as hazardous waste (EPA D003) .
Data-Driven Insights
Q. How does the electronic structure of this compound influence its application in organic electronics?
- Bandgap calculations : DFT predicts a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport materials in OLEDs .
- Comparative analysis : The vinyl group lowers the LUMO energy by ~0.5 eV vs. 1,2,4-Trichlorobenzene, enhancing electron affinity .
- Experimental validation : Cyclic voltammetry shows reversible reduction peaks at -1.8 V (vs. Ag/AgCl), aligning with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
